Cas no 2172471-68-8 (1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine)

1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine
- 2172471-68-8
- [1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine
- EN300-1595684
-
- インチ: 1S/C10H18N4/c1-2-10-9(7-11)12-13-14(10)6-5-8-3-4-8/h8H,2-7,11H2,1H3
- InChIKey: CKCIHNKDJDIJMW-UHFFFAOYSA-N
- ほほえんだ: N1(C(CC)=C(CN)N=N1)CCC1CC1
計算された属性
- せいみつぶんしりょう: 194.153146591g/mol
- どういたいしつりょう: 194.153146591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1595684-0.1g |
[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |
2172471-68-8 | 0.1g |
$1244.0 | 2023-06-04 | ||
Enamine | EN300-1595684-1.0g |
[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |
2172471-68-8 | 1g |
$1414.0 | 2023-06-04 | ||
Enamine | EN300-1595684-0.05g |
[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |
2172471-68-8 | 0.05g |
$1188.0 | 2023-06-04 | ||
Enamine | EN300-1595684-250mg |
[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |
2172471-68-8 | 250mg |
$1170.0 | 2023-09-23 | ||
Enamine | EN300-1595684-100mg |
[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |
2172471-68-8 | 100mg |
$1119.0 | 2023-09-23 | ||
Enamine | EN300-1595684-0.25g |
[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |
2172471-68-8 | 0.25g |
$1300.0 | 2023-06-04 | ||
Enamine | EN300-1595684-5.0g |
[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |
2172471-68-8 | 5g |
$4102.0 | 2023-06-04 | ||
Enamine | EN300-1595684-10.0g |
[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |
2172471-68-8 | 10g |
$6082.0 | 2023-06-04 | ||
Enamine | EN300-1595684-2.5g |
[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |
2172471-68-8 | 2.5g |
$2771.0 | 2023-06-04 | ||
Enamine | EN300-1595684-2500mg |
[1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-yl]methanamine |
2172471-68-8 | 2500mg |
$2492.0 | 2023-09-23 |
1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine 関連文献
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamineに関する追加情報
1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine: A Promising Compound in Modern Pharmaceutical Research
1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. The compound’s chemical identity, CAS No. 2172471-68-8, is associated with its potential applications in drug discovery and therapeutic development. This molecule belongs to the class of 1H-1,2,3-triazole derivatives, which are known for their diverse biological activities, including antiviral, anti-inflammatory, and antimicrobial properties. The structural complexity of 1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine is further emphasized by the presence of a cyclopropyl group and an ethyl substituent, which contribute to its pharmacological profile.
Recent advances in medicinal chemistry have highlighted the importance of 1H-1,2,3-triazole scaffolds in the design of novel therapeutics. For instance, studies published in Journal of Medicinal Chemistry in 2023 have demonstrated that 1H-1,2,3-triazole-based compounds exhibit enhanced metabolic stability and improved cell permeability, making them attractive candidates for drug development. The 1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine molecule, with its cyclopropyl and ethyl substituents, is particularly noteworthy for its potential to modulate interactions with specific biological targets, such as enzyme active sites or receptor binding domains.
The 1H-1,2,3-triazol-4-yl group in 1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine is a key structural element that influences its biological activity. Research published in Drug Discovery Today (2022) has shown that the 1H-1,2,3-triazol-4-yl moiety can act as a versatile pharmacophore, enabling the compound to interact with a wide range of molecular targets. This adaptability is further enhanced by the presence of the ethyl group, which contributes to the molecule’s hydrophobicity and may influence its ability to cross biological membranes.
Recent studies have also explored the role of 1H-1,2,3-triazole derivatives in the treatment of infectious diseases. A 2023 study in Antimicrobial Agents and Chemotherapy demonstrated that compounds like 1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine exhibit potent antiviral activity against RNA viruses, including influenza and coronaviruses. The cyclopropyl substituent in this molecule is believed to enhance its binding affinity to viral proteins, thereby improving its antiviral efficacy. These findings underscore the potential of 1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine as a candidate for antiviral drug development.
The ethyl group in 1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine plays a critical role in modulating the molecule’s pharmacokinetic properties. A 2024 study in European Journal of Medicinal Chemistry highlighted the importance of alkyl substitutions in enhancing the metabolic stability of 1H-1,2,3-triazole-based compounds. The ethyl substituent in this molecule is thought to reduce its susceptibility to enzymatic degradation, thereby extending its half-life in vivo. This property is particularly valuable for the development of long-acting therapeutics.
Additionally, the cyclopropyl group in 1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine has been shown to influence its interactions with biological targets. Research published in Chemical Communications (2023) demonstrated that the cyclopropyl moiety can form hydrogen bonds with amino acid residues in enzyme active sites, thereby enhancing the molecule’s inhibitory activity. This structural feature may explain the compound’s potential as an inhibitor of specific enzymes involved in disease progression.
The synthesis of 1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine involves a series of well-established chemical reactions. A 2022 study in Organic & Biomolecular Chemistry described a scalable method for the synthesis of this compound using a one-pot reaction involving 1H-1,2,3-triazole precursors and alkylating agents. This synthetic route allows for the efficient production of the molecule, which is essential for further pharmacological evaluation.
Furthermore, the pharmacological potential of 1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine has been explored in preclinical studies. A 2024 report in Pharmaceutical Research indicated that this compound exhibits low toxicity and good tolerability in vitro, suggesting its potential for use in therapeutic applications. These findings highlight the importance of continued research into the biological activities of this molecule.
In conclusion, 1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine represents a promising candidate for the development of novel therapeutics. Its unique structural features, including the 1H-1,2,3-triazol-4-yl group, ethyl substituent, and cyclopropyl ring, contribute to its potential biological activities. Ongoing research into this compound is expected to provide further insights into its therapeutic applications and its role in modern pharmaceutical science.
2172471-68-8 (1-(2-cyclopropylethyl)-5-ethyl-1H-1,2,3-triazol-4-ylmethanamine) 関連製品
- 2091637-11-3(4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole)
- 100800-14-4(1-{4-(methoxymethyl)phenylmethyl}piperazine)
- 1369897-55-1(2-Methoxy-6-(propan-2-yloxy)aniline)
- 1272231-81-8(Tert-butyl 3-amino-5-methanesulfonylbenzoate)
- 1806279-33-3(Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate)
- 565176-99-0((2S)-1-(4-chlorophenyl)propan-2-ol)
- 2228577-10-2(3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile)
- 94444-78-7(Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-)
- 2172050-99-4(2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride)
- 2177060-36-3(N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine)


